GABA-A Receptor Modulation: O-allyl-AP Elicits Functional Antagonism, Not Allosteric Potentiation
Patch-clamp recordings in NCB20 cells expressing functional GABA-A receptors revealed that, contrary to allopregnanolone (AP) which acts as a positive allosteric modulator, O-allyl-AP (BR351) induces a long-lasting desensitization/inhibition of GABA-A-activated currents [1]. This represents a qualitative functional reversal—from receptor potentiation to sustained inhibition—conferred by the 3α-O-allyl substitution.
| Evidence Dimension | GABA-A receptor modulation mode |
|---|---|
| Target Compound Data | Long-lasting desensitization/inhibition of GABA-A-activated current |
| Comparator Or Baseline | Allopregnanolone (AP): positive allosteric potentiation of GABA-A current |
| Quantified Difference | Qualitative inversion of modulation polarity (potentiation → inhibition) |
| Conditions | Electrophysiological patch-clamp in NCB20 cells expressing functional GABA-A receptors |
Why This Matters
This divergent receptor pharmacology eliminates confounding GABA-A potentiation effects present with allopregnanolone, enabling cleaner dissection of neurosteroid-mediated neuroprotection and neurogenesis mechanisms in experimental systems.
- [1] Taleb O, Patte-Mensah C, Meyer L, Kemmel V, Geoffroy P, Miesch M, Mensah-Nyagan AG. Evidence for effective structure-based neuromodulatory effects of new analogues of neurosteroid allopregnanolone. J Neuroendocrinol. 2018;30(2):e12568. doi:10.1111/jne.12568 View Source
